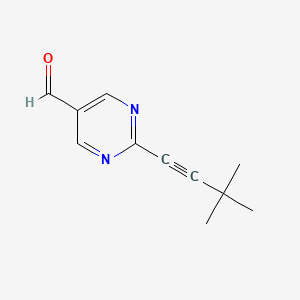
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with a unique structure that combines a pyrimidine ring with an alkyne and an aldehyde functional group
Métodos De Preparación
The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde typically involves the addition reaction of diisopropylzinc to pyrimidine-5-carbaldehyde in the presence of enantiopure alcohols or amines. This reaction is carried out in toluene at a concentration of 0.5 M, with the reaction mixture stirred for 1 hour under controlled temperature conditions . The reaction is quenched by the addition of ammonium chloride/ammonium hydroxide aqueous solution .
Análisis De Reacciones Químicas
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom on the alkyne carbon.
Addition: The alkyne group can participate in addition reactions with halogens or hydrogen halides to form dihalides or haloalkenes.
Common reagents and conditions used in these reactions include diisopropylzinc, enantiopure alcohols or amines, and toluene as the solvent . Major products formed from these reactions include pyrimidyl alkanol and its derivatives .
Aplicaciones Científicas De Investigación
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde involves its role as an asymmetric catalyst in autocatalytic reactions. The product chiral alkanol acts as an asymmetric catalyst for its own formation, leading to significant amplification of enantiomeric excess . This autocatalytic amplification can be triggered by various enantioenriched alcohols or amines, functioning as an enantioenrichment sensor to detect chiral environments .
Comparación Con Compuestos Similares
Similar compounds to 2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde include:
2,2-Dimethylbut-3-yn-1-ol: A compound with a similar alkyne structure but lacking the pyrimidine ring and aldehyde group.
(((2,2-Dimethylbut-3-yn-1-yl)oxy)methyl)benzene: A compound with a similar alkyne structure but with a benzene ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its combination of a pyrimidine ring, an alkyne, and an aldehyde group, which allows it to participate in a wide range of chemical reactions and applications in asymmetric synthesis and catalysis.
Propiedades
Número CAS |
223609-33-4 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-(3,3-dimethylbut-1-ynyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-11(2,3)5-4-10-12-6-9(8-14)7-13-10/h6-8H,1-3H3 |
Clave InChI |
LFNCODRCVBGYJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC1=NC=C(C=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


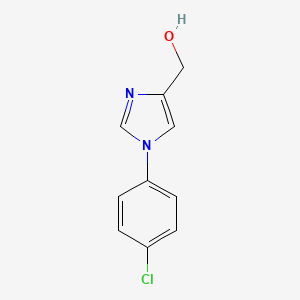
![(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine](/img/structure/B15054272.png)
![6-Amino-4-(2-butoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054280.png)
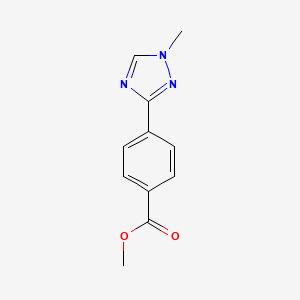
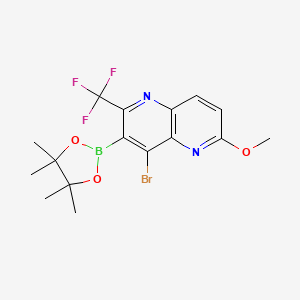
![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15054295.png)
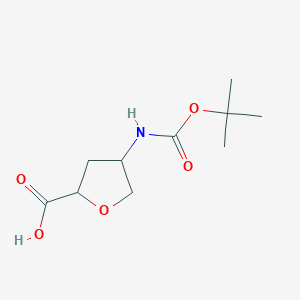
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide](/img/structure/B15054305.png)
![6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15054309.png)
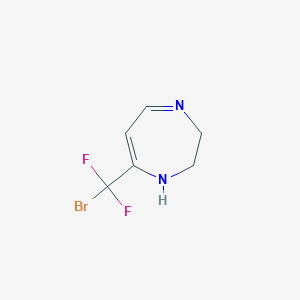

![4,6-Dichloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15054324.png)

